Despite promising preclinical data and early clinical results, elacytarabine as monotherapy failed to demonstrate superiority over standard therapies in a pivotal phase III trial for relapsed or refractory AML. [, ] Future research may focus on:
Elacytarabine is classified as a nucleoside analogue and is specifically an elaidic acid ester of cytarabine. It was developed to enhance the efficacy of cytarabine in treating acute myeloid leukemia by addressing the challenges posed by cellular resistance mechanisms. The compound is synthesized from cytarabine, which has been a cornerstone in the treatment of acute myeloid leukemia for decades but faces issues such as reduced expression of the human equilibrative nucleoside transporter 1 and increased activity of cytidine deaminase that can lead to treatment failure .
The synthesis of elacytarabine involves several steps that modify the structure of cytarabine. One method includes the reaction of cytarabine with hexamethyldisilazane under controlled temperature and pressure conditions. This reaction typically occurs at temperatures ranging from 70°C to 160°C for durations between 10 to 80 hours, using a pressure of 5 to 20 kg. The process yields an intermediate product that can be further purified through recrystallization techniques using solvents such as methanol or ethanol .
Another synthetic approach involves a biocatalytic method where cytarabine is esterified with elaidic acid. This method utilizes specific enzymes to facilitate the reaction under mild conditions, potentially leading to higher yields and reduced byproducts compared to traditional chemical synthesis methods .
Elacytarabine retains the core structure of cytarabine but features an elaidic acid moiety at the 5' position. The molecular formula for elacytarabine is CHNO, indicating it has a higher molecular weight compared to cytarabine due to the added fatty acid chain. The presence of this lipophilic group enhances its ability to penetrate cell membranes independently of nucleoside transporters, thus improving its pharmacokinetic properties .
Elacytarabine undergoes hydrolysis within cells to release cytarabine, which then participates in various phosphorylation reactions. The primary metabolic pathway involves its conversion into active triphosphate forms (ara-CTP), which are critical for inhibiting DNA synthesis. The compound's resistance to degradation by cytidine deaminase allows it to maintain higher intracellular concentrations compared to cytarabine alone .
The mechanism by which elacytarabine exerts its therapeutic effects mirrors that of cytarabine but with significant enhancements. Once inside the cell, elacytarabine is converted into cytarabine and subsequently phosphorylated into ara-CTP. Ara-CTP competes with deoxycytidine triphosphate for incorporation into DNA during replication, leading to chain termination and apoptosis in rapidly dividing cancer cells. Importantly, elacytarabine's ability to bypass nucleoside transporters allows it to be effective even in cells with downregulated hENT1 expression .
Elacytarabine is characterized by its lipophilic nature due to the elaidic acid moiety, which contributes to its solubility in organic solvents while also allowing for better membrane permeability. Its melting point and solubility characteristics are crucial for formulation development in clinical settings. The compound exhibits stability under physiological conditions but is sensitive to hydrolysis in aqueous environments, necessitating careful handling during preparation .
Elacytarabine has shown promise in clinical settings, particularly for patients with acute myeloid leukemia who exhibit resistance to conventional therapies involving cytarabine. Preclinical studies indicate that elacytarabine maintains efficacy against leukemic cells that are resistant due to low hENT1 expression or high levels of cytidine deaminase activity. Clinical trials have demonstrated encouraging results regarding its safety profile and potential effectiveness when combined with other chemotherapeutics like idarubicin .
Nucleoside analogues revolutionized hematologic cancer treatment by mimicking natural nucleosides, incorporating into DNA/RNA to disrupt replication and induce apoptosis. Cytarabine (ara-C), approved in 1969, became the cornerstone of acute myeloid leukemia (AML) therapy, particularly in the "7+3" induction regimen (7 days cytarabine + 3 days anthracycline) [1] [9]. This regimen achieved remission in 50–75% of patients but faced significant relapse rates due to inherent and acquired resistance [1] [7]. Subsequent analogues like fludarabine (CLL), decitabine (MDS), and gemcitabine (solid tumors/lymphomas) expanded the arsenal, yet all shared dependency on specific cellular transporters and activation pathways, leaving them vulnerable to similar resistance mechanisms [1] [3] [9].
Table 1: Key Nucleoside Analogues in Hematologic Malignancies
Compound | Approval Timeline | Primary Indications | Mechanism of Action | Key Limitations |
---|---|---|---|---|
Cytarabine (ara-C) | 1969 | AML (induction/consolidation) | Incorporation into DNA → chain termination | hENT1 dependency, rapid deamination by CDA |
Fludarabine | 1991 | CLL, NHL | Inhibition of DNA polymerase/ribonucleotide reductase | hENT1 dependency, immunosuppression |
Decitabine | 2006 | MDS, AML | DNA hypomethylation | hENT1 dependency, variable response |
Gemcitabine | 1996 | Pancreatic cancer, Lymphoma | Masked chain termination, RNR inhibition | hENT1 dependency, deamination resistance |
Elacytarabine | (Investigational) | Relapsed/Refractory AML | hENT1-independent uptake, prolonged ara-CTP retention | Lipid-related hepatic toxicity, clinical efficacy |
Cytarabine’s efficacy is critically hampered by two interconnected resistance pathways: cellular transport defects and intracellular metabolic failures.
Increased relapse risk (HR = 2.1; p < 0.01) [1] [9].Notably, the FLT3-ITD mutation—a poor-prognosis marker—suppresses hENT1 expression, partly explaining its chemoresistance [1].
Metabolic Dysregulation: Once intracellular, cytarabine requires phosphorylation by deoxycytidine kinase (dCK) to form active ara-CTP. Resistance arises from:
Table 2: Major Cytarabine Resistance Mechanisms in AML
Resistance Mechanism | Molecular Basis | Clinical Impact | Detection Methods |
---|---|---|---|
Reduced hENT1 Expression | FLT3-ITD suppression, epigenetic silencing | 23% lower CR rate; 2.1x relapse risk [1] | qRT-PCR, flow cytometry [7] |
dCK Deficiency | Gene deletion/frameshift mutations (e.g., dCK c.97del) | Cross-resistance to all nucleoside analogues [8] | Genomic sequencing, enzyme assay |
CDA Overexpression | Gene amplification; increased enzyme activity | Rapid plasma clearance (t½ < 10 min) [1] | Serum deaminase activity test |
Altered Nucleotide Pools | Upregulation of de novo synthesis pathways | Reduced ara-CTP incorporation into DNA [8] | Metabolomic profiling |
Elacytarabine (CP-4055) emerged from "lipid vector technology," strategically esterifying cytarabine’s 5'-position with elaidic acid, a trans-unsaturated C18 fatty acid [3] [4] [7]. This modification conferred three key pharmacological advantages over the parent drug:
Table 3: Preclinical and Clinical Profile of Elacytarabine
Parameter | Cytarabine | Elacytarabine | Significance |
---|---|---|---|
Cellular Uptake | hENT1-dependent | Passive diffusion (hENT1-independent) | Active in hENT1-low AML [3] [7] |
Plasma t½ (initial) | 0.1–0.2 hours | 2.0 hours [6] | Reduced infusion frequency |
Ara-CTP Retention (t½) | <3 hours | >12 hours [3] | Prolonged target engagement |
CDA Sensitivity | High (→ ara-U) | Low (intact ester bond) [4] | Higher bioavailable fraction |
Clinical CR Rate (Monotherapy) | 15–25% (1st salvage) | 15–23% (3rd-line) [2] [3] | Activity in late-stage refractory AML |
Clinical CR Rate (Combination) | 35–40% (with idarubicin) | 40% (with idarubicin) [4] [6] | Synergy with anthracyclines |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7